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Overview
Description
PF-3052334 is a small molecule drug initially developed by Pfizer Inc. It is classified as a hepatoselective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. This compound was investigated for its potential to treat hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-3052334 is synthesized based on a substituted pyrazole template. The synthesis involves the following key steps:
Formation of the pyrazole core: The pyrazole core is constructed through a cyclization reaction involving appropriate precursors.
Substitution reactions: The pyrazole core undergoes various substitution reactions to introduce functional groups such as fluorophenyl, isopropyl, and methylbenzylcarbamoyl.
Hydroxylation: The final step involves the hydroxylation of the heptanoic acid side chain to yield the desired compound
Industrial Production Methods
The industrial production of PF-3052334 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PF-3052334 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole core and the heptanoic acid side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PF-3052334, which can be further investigated for their pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a model for studying the structure-activity relationship of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors.
Biology: It is used to investigate the biological pathways involved in cholesterol biosynthesis and regulation.
Medicine: PF-3052334 was explored as a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: The compound’s synthesis and production methods are of interest for the development of efficient manufacturing processes for similar drugs .
Mechanism of Action
PF-3052334 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, PF-3052334 reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. The compound’s hepatoselectivity ensures that its effects are primarily localized to the liver, minimizing potential side effects in other tissues .
Comparison with Similar Compounds
PF-3052334 is part of a class of compounds known as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. Similar compounds include:
Atorvastatin: A widely used cholesterol-lowering drug with a similar mechanism of action.
Simvastatin: Another cholesterol-lowering agent that inhibits the same enzyme.
Rosuvastatin: Known for its high potency and efficacy in reducing cholesterol levels.
PF-3052334 is unique due to its hepatoselectivity, which distinguishes it from other inhibitors that may have broader systemic effects .
Properties
Molecular Formula |
C28H34FN3O5 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C28H34FN3O5/c1-17(2)26-24(13-12-22(33)14-23(34)15-25(35)36)32(21-10-8-20(29)9-11-21)31-27(26)28(37)30-16-19-6-4-18(3)5-7-19/h4-11,17,22-23,33-34H,12-16H2,1-3H3,(H,30,37)(H,35,36)/t22-,23-/m1/s1 |
InChI Key |
LRVVTOGAGAXSRZ-DHIUTWEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
Synonyms |
7-(2-(4-fluorophenyl)-4-isopropyl-5-(4-methylbenzylcarbamoyl)-2H-pyrazol-3-yl)-3,5-dihydroxyheptanoic acid PF 03052334 PF 3052334 PF-03052334 PF-3052334 PF03052334 PF3052334 |
Origin of Product |
United States |
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